
1,3-Bis(ethylsulfonyl)-2-propanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Bis(ethylsulfonyl)-2-propanol is an organic compound with the molecular formula C7H16O5S2 It is characterized by the presence of two ethylsulfonyl groups attached to a propanol backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(ethylsulfonyl)-2-propanol typically involves the reaction of 1,3-dihydroxypropane with ethylsulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:
1,3-Dihydroxypropane+2Ethylsulfonyl chloride→this compound+2HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help in maintaining the reaction conditions and improving the yield of the desired product.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Bis(ethylsulfonyl)-2-propanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The sulfonyl groups can be reduced to thiols under specific conditions.
Substitution: The ethylsulfonyl groups can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines or thiols can react with the sulfonyl groups under basic conditions.
Major Products Formed
Oxidation: Formation of 1,3-bis(ethylsulfonyl)propanone.
Reduction: Formation of 1,3-bis(ethylthio)propanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1,3-Bis(ethylsulfonyl)-2-propanol has several applications in scientific research:
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
Mecanismo De Acción
The mechanism of action of 1,3-Bis(ethylsulfonyl)-2-propanol involves its interaction with various molecular targets. The sulfonyl groups can form strong interactions with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can lead to the modulation of biochemical pathways and cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
1,3-Bis(methylsulfonyl)-2-propanol: Similar structure but with methyl groups instead of ethyl groups.
1,3-Bis(phenylsulfonyl)-2-propanol: Contains phenyl groups instead of ethyl groups.
1,3-Bis(ethylsulfonyl)propane: Lacks the hydroxyl group present in 1,3-Bis(ethylsulfonyl)-2-propanol.
Uniqueness
This compound is unique due to the presence of both ethylsulfonyl groups and a hydroxyl group, which allows for a diverse range of chemical reactions and interactions. This combination of functional groups makes it a versatile compound in various applications.
Propiedades
Número CAS |
56311-35-4 |
|---|---|
Fórmula molecular |
C7H16O5S2 |
Peso molecular |
244.3 g/mol |
Nombre IUPAC |
1,3-bis(ethylsulfonyl)propan-2-ol |
InChI |
InChI=1S/C7H16O5S2/c1-3-13(9,10)5-7(8)6-14(11,12)4-2/h7-8H,3-6H2,1-2H3 |
Clave InChI |
UMHKYZDMGFTVBF-UHFFFAOYSA-N |
SMILES canónico |
CCS(=O)(=O)CC(CS(=O)(=O)CC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


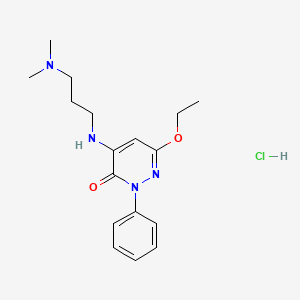
![Dodecyl[3-(2-hydroxybenzamido)propyl]methylsulfanium bromide](/img/structure/B14633218.png)
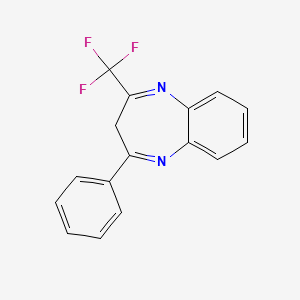
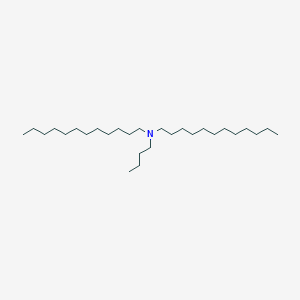
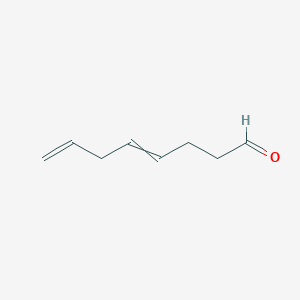
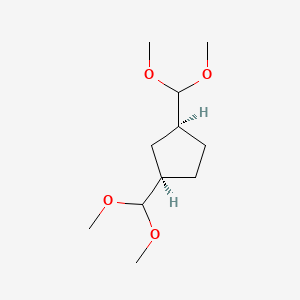
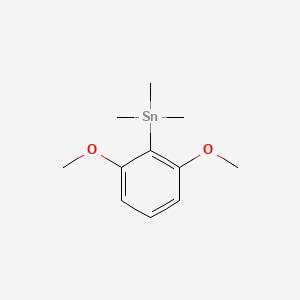

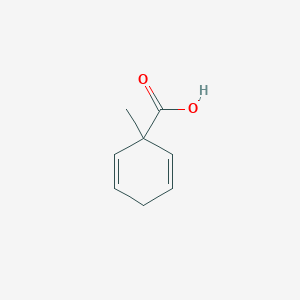



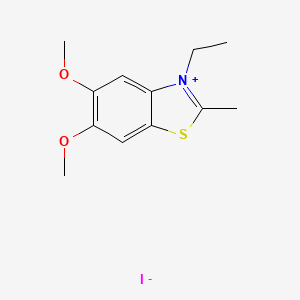
![4,4'-[1,3-Phenylenebis(oxy)]bis(2-phenyl-1H-isoindole-1,3(2H)-dione)](/img/structure/B14633304.png)
